Cas no 55743-13-0 (2,4,6-Trihydroxy-3-methylbenzaldehyde)

2,4,6-Trihydroxy-3-methylbenzaldehyde is a substituted benzaldehyde derivative featuring hydroxyl groups at the 2, 4, and 6 positions and a methyl group at the 3 position. This compound is of interest in organic synthesis due to its polyfunctional structure, which allows for selective modifications at the hydroxyl or aldehyde sites. Its electron-rich aromatic system makes it a potential intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound's stability under ambient conditions and its solubility in polar organic solvents further enhance its utility in research and industrial applications. Careful handling is recommended due to its reactive aldehyde and phenolic functionalities.
2,4,6-Trihydroxy-3-methylbenzaldehyde structure
55743-13-0 structure
商品名:2,4,6-Trihydroxy-3-methylbenzaldehyde
CAS番号:55743-13-0
MF:C8H8O4
メガワット:168.1467
MDL:MFCD24674224
CID:4035976
PubChem ID:85844519

2,4,6-Trihydroxy-3-methylbenzaldehyde 化学的及び物理的性質

名前と識別子

    • Benzaldehyde, 2,4,6-trihydroxy-3-methyl-
    • 2,4,6-trihydroxy-3-methylbenzaldehyde
    • 2-formyl-4-methylphloroglucinol
    • NE41351
    • Z1511749639
    • CS-0161532
    • EN300-186965
    • BS-17127
    • SCHEMBL19463560
    • D80477
    • MFCD24674224
    • AKOS037649201
    • 55743-13-0
    • FCA74313
    • 2,4,6-Trihydroxy-3-methylbenzaldehyde
    • MDL: MFCD24674224
    • インチ: 1S/C8H8O4/c1-4-6(10)2-7(11)5(3-9)8(4)12/h2-3,10-12H,1H3
    • InChIKey: NUIFJORMHWBUMI-UHFFFAOYSA-N
    • ほほえんだ: O([H])C1C(C([H])=O)=C(C([H])=C(C=1C([H])([H])[H])O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 168.04225873g/mol
  • どういたいしつりょう: 168.04225873g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.8
  • 疎水性パラメータ計算基準値(XlogP): 1.2

2,4,6-Trihydroxy-3-methylbenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A778605-1g
2,4,6-Trihydroxy-3-methylbenzaldehyde
55743-13-0 97%
1g
$481.0 2025-02-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T26610-250mg
2,4,6-Trihydroxy-3-methylbenzaldehyde
55743-13-0 97%
250mg
¥1356.0 2024-07-18
Enamine
EN300-186965-5.0g
2,4,6-trihydroxy-3-methylbenzaldehyde
55743-13-0 95%
5g
$7901.0 2023-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1232172-1g
2,4,6-Trihydroxy-3-methylbenzaldehyde
55743-13-0 97%
1g
¥4536 2023-04-13
Enamine
EN300-186965-0.05g
2,4,6-trihydroxy-3-methylbenzaldehyde
55743-13-0 95%
0.05g
$724.0 2023-09-18
Enamine
EN300-186965-2.5g
2,4,6-trihydroxy-3-methylbenzaldehyde
55743-13-0 95%
2.5g
$5341.0 2023-09-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T26610-1g
2,4,6-Trihydroxy-3-methylbenzaldehyde
55743-13-0 97%
1g
¥3660.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XM417-200mg
2,4,6-Trihydroxy-3-methylbenzaldehyde
55743-13-0 97%
200mg
1620.0CNY 2021-07-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1232172-100mg
2,4,6-Trihydroxy-3-methylbenzaldehyde
55743-13-0 97%
100mg
¥1003 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1232172-250mg
2,4,6-Trihydroxy-3-methylbenzaldehyde
55743-13-0 97%
250mg
¥963.00 2024-05-08

2,4,6-Trihydroxy-3-methylbenzaldehyde 関連文献

2,4,6-Trihydroxy-3-methylbenzaldehydeに関する追加情報

Professional Introduction to 2,4,6-Trihydroxy-3-methylbenzaldehyde (CAS No. 55743-13-0)

2,4,6-Trihydroxy-3-methylbenzaldehyde, with the chemical formula C₈H₈O₄, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic aldehyde features a benzene ring substituted with three hydroxyl groups at the 2, 4, and 6 positions, along with a methyl group at the 3 position. Its unique structural properties make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.

The compound is identified by its CAS number 55743-13-0, which provides a unique numerical identifier for chemical substances. This numbering system ensures precise identification and differentiation of chemicals in scientific literature, databases, and industrial applications. The CAS registry number is essential for researchers to reference and retrieve accurate information about the compound's properties, synthesis methods, and potential uses.

2,4,6-Trihydroxy-3-methylbenzaldehyde belongs to the class of polyphenolic aldehydes, which are known for their diverse biological activities. The presence of multiple hydroxyl groups enhances its reactivity and makes it a versatile building block in organic synthesis. In recent years, this compound has garnered attention due to its promising applications in pharmaceuticals, agrochemicals, and material science.

One of the most intriguing aspects of 2,4,6-Trihydroxy-3-methylbenzaldehyde is its role as a precursor in the synthesis of more complex molecules. Its aromatic structure allows for various functionalization reactions, including condensation reactions with amino acids or other aldehydes to form Schiff bases or heterocyclic compounds. These derivatives have shown potential in drug discovery and development.

Recent research has highlighted the pharmacological significance of 2,4,6-Trihydroxy-3-methylbenzaldehyde and its derivatives. Studies have demonstrated that compounds structurally similar to this benzaldehyde exhibit antioxidant, anti-inflammatory, and antimicrobial properties. The hydroxyl groups contribute to its ability to scavenge free radicals and inhibit inflammatory pathways, making it a candidate for therapeutic applications.

In particular, the derivative 2-hydroxy-4-methoxybenzaldehyde has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The hydroxyl groups on the aromatic ring can interact with biological targets involved in oxidative stress and neuroinflammation. Preliminary studies suggest that these interactions may help mitigate neuronal damage caused by these conditions.

The synthesis of 2,4,6-Trihydroxy-3-methylbenzaldehyde typically involves the oxidation of methyl-substituted phenols or the condensation of resorcinol derivatives with formylating agents. Advanced synthetic methodologies have improved yield and purity standards for this compound. Catalytic processes using transition metals have also been explored to enhance reaction efficiency and minimize byproduct formation.

The compound's stability under various conditions is another critical factor in its industrial applicability. Research has focused on optimizing storage conditions to prevent degradation while maintaining its reactivity. Solvent selection and temperature control during synthesis are crucial parameters that influence the final product's quality.

2,4,6-Trihydroxy-3-methylbenzaldehyde has also found utility in material science as a precursor for polymers and coatings with enhanced durability and functionality. Its ability to undergo cross-linking reactions makes it suitable for creating materials with specific mechanical properties or chemical resistance.

The environmental impact of producing and using 2-hydroxy-4-methoxybenzaldehyde is another area of interest. Green chemistry principles have guided efforts to develop more sustainable synthetic routes that reduce waste generation and energy consumption. Biocatalytic methods using enzymes have been explored as an alternative to traditional chemical synthesis.

The future prospects of 2-hydroxy-4-methoxybenzaldehyde are promising as research continues to uncover new applications in drug development and material science. Collaborative efforts between academia and industry are expected to accelerate innovation in this field.

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